

4-Chlorobutan-2-ol gas phase elimination kinetics

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Compound Focus: 4-Chlorobutan-2-ol

CAS No.: 2203-34-1

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Comparative Kinetic Data for Related Reactions

The table below summarizes experimental data from studies on related compounds, which can serve as a useful reference for the expected behavior and kinetics of **4-chlorobutan-2-ol**.

Compound	Reaction Conditions	Primary Mechanism	Key Product(s)	Reported Contribution	Notes
4-Chloro-2-butanol [1]	Aqueous NaOH (0.1-1.0 M)	S _N i (74%)	2-Methyloxetane	Major: 74% S _N i, 12% S _N 2, 11% 1,4-Elimination	Reaction in solution; product distribution indicates neighboring group participation.
3-Chloro-1-butanol [1]	Aqueous NaOH (0.1-1.0 M)	1,4-Elimination (72%)	Propene	Major: 72% 1,4-Elimination, 25% 1,2-Elimination,	Different chlorine position favors elimination over substitution [1].

Compound	Reaction Conditions	Primary Mechanism	Key Product(s)	Reported Contribution	Notes
				2% S _N i, 1% S _N 2	
4-Chlorobutan-2-one [2]	Gas Phase (Theoretical Study)	Non-synchronous four-membered cyclic transition state	HCl + Unsaturated Ketone	N/A	Computational methods (e.g., B3LYP, MP2) used; carbonyl group assists in C–Cl bond polarization [2].
5-Chloropentan-2-one [2]	Gas Phase (Theoretical Study)	Polar five-membered cyclic transition state	HCl + Unsaturated Ketone	N/A	Carbonyl oxygen participation leads to significant rate increase compared to 4-chlorobutan-2-one [2].

Experimental and Methodological Overview

The following section details the protocols and mechanistic insights from the search results that are relevant to studying gas-phase elimination kinetics.

1. Computational Protocols (for Chloroketones) The theoretical study on chloroketones like 4-chlorobutan-2-one and 5-chloropentan-2-one employed several electronic structure methods to investigate the elimination kinetics in the gas phase [2].

- **Methodologies Cited:** The study used a range of density functional theory (DFT) methods, including **B3LYP**, **MPW91PW91**, and **PBEPBE**, with basis sets like **6-31G(d,p)** and **6-31++G(d,p)**. Calculations were also performed at the **MP2/6-31++G(d,p)** level of theory [2].
- **Key Steps:**
 - **Geometry Optimization:** Locating the reactants, products, and transition state structures.

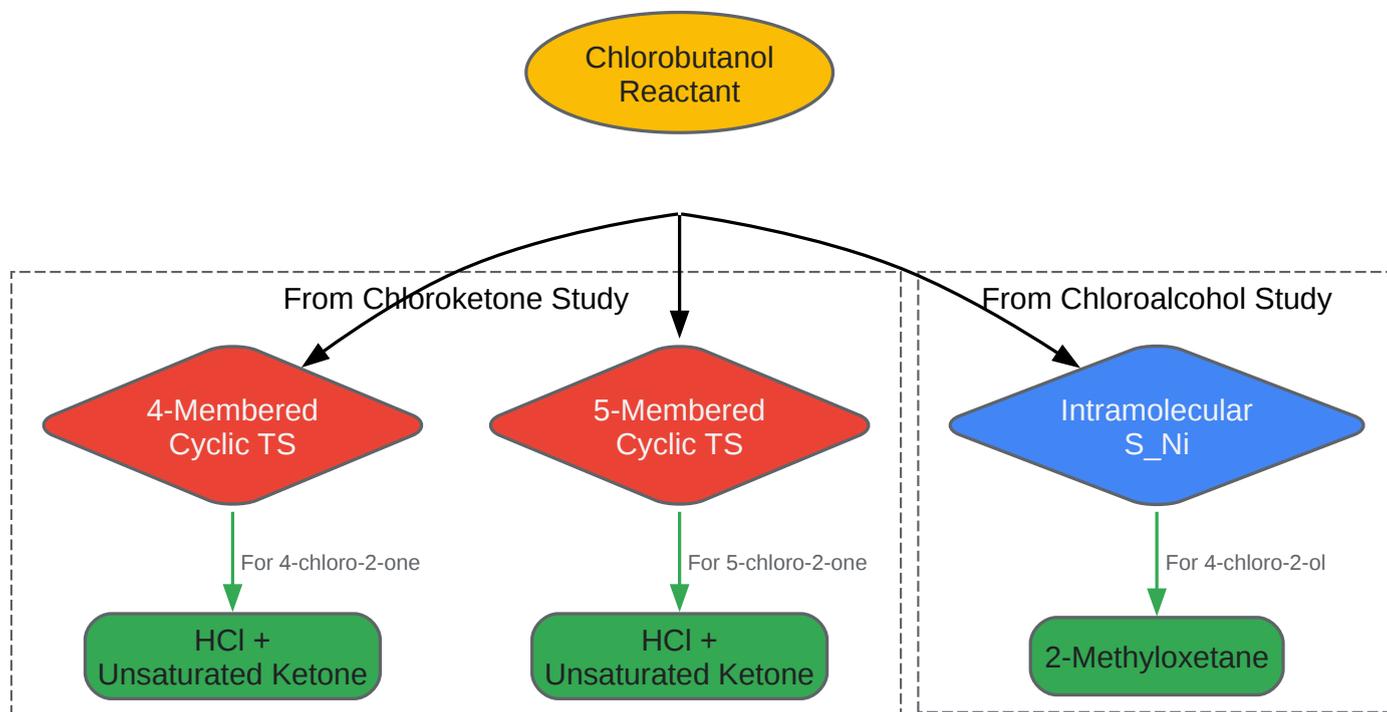
- **Frequency Analysis:** Confirming transition states (one imaginary frequency) and calculating thermodynamic properties.
- **Intrinsic Reaction Coordinate (IRC):** Verifying that transition states connect to the correct reactants and products.
- **Natural Bond Orbital (NBO) Analysis:** Understanding electronic interactions and charge distribution.

2. Experimental Observations (for Chloroalcohols in Solution) While not in the gas phase, the reactions of **4-chloro-2-butanol** and **3-chloro-1-butanol** in aqueous sodium hydroxide provide a practical contrast and highlight the influence of molecular structure [1].

- **Methodology:** The reactions were conducted with varying concentrations of NaOH (0.1 to 1.0 M). Product distributions were analyzed to determine the contribution of different pathways (S_N1 , S_N2 , elimination) [1].
- **Key Finding on Conditions:** The study noted that varying the base concentration and temperature did **not** systematically impact the second-order rate coefficients or significantly alter the product ratios for these particular compounds, suggesting a robust mechanistic preference [1].

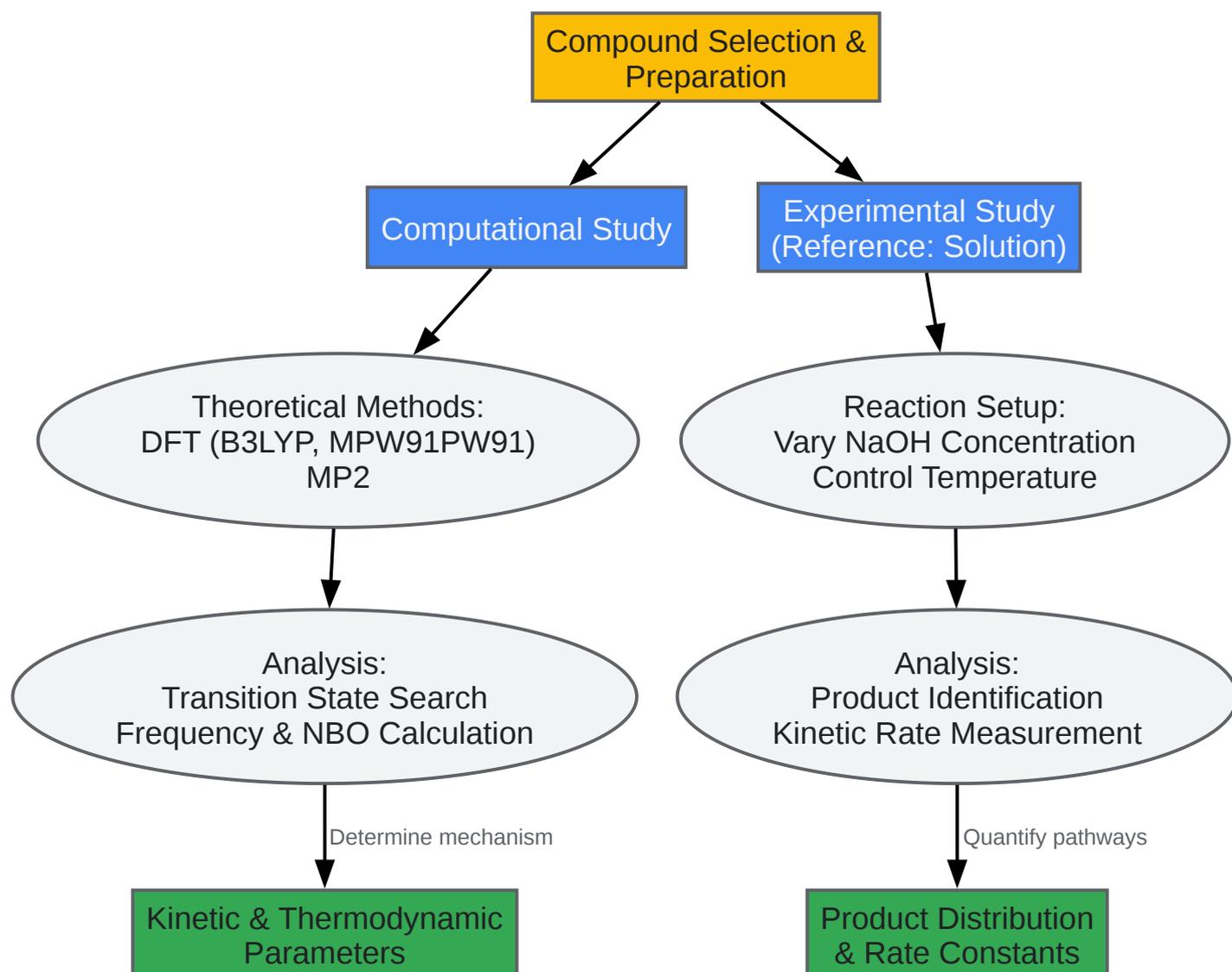
Mechanistic Pathways Visualization

The diagrams below illustrate the key mechanistic pathways derived from the related studies, which are fundamental to understanding the potential behavior of **4-chlorobutan-2-ol**.



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Diagram 1: Competing Reaction Pathways. This chart summarizes the primary mechanistic routes identified in related compounds: a four-membered transition state and a carbonyl-assisted five-membered transition state from chloroketone gas-phase studies [2], and an intramolecular substitution (S_Ni) from a chloroalcohol solution study [1].



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Diagram 2: Research Workflow for Kinetic Studies. This flowchart outlines the general methodologies for investigating elimination kinetics, combining computational [2] and experimental [1] approaches from the literature.

Key Insights for Researchers

The search results highlight several critical concepts that are essential for researchers working in this area:

- **The Role of Neighboring Group Participation:** A key finding from the theoretical study is that the carbonyl group in chloroketones like **5-chloropentan-2-one** actively assists in the elimination reaction through anchimeric assistance, leading to a polar five-membered cyclic transition state and a significant increase in reaction rates compared to systems without such assistance [2]. This concept is crucial for predicting the reactivity of similar molecules.
- **Structural Sensitivity:** The data for chloroalcohols demonstrates that the reaction outcome is highly sensitive to the position of the chlorine atom and the overall molecular structure. For instance, **4-chloro-2-butanol** predominantly undergoes intramolecular substitution (S_Ni), while **3-chloro-1-butanol** favors 1,4-elimination [1]. This underscores the need for precise compound identification in any kinetic study.

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References

1. (PDF) The reactions of 4 -chloro- 2 -butanol and 3-chloro-1-butanol with... [academia.edu]
2. (PDF) Theoretical study of neighboring carbonyl group participation in... [academia.edu]

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